1-(Piperazin-2-yl)ethanol

Sigma-1 receptor Radioligand binding Structure-activity relationship

1-(Piperazin-2-yl)ethanol (CAS 85817-31-8; molecular formula C6H14N2O; MW 130.19) is a chiral piperazine derivative bearing a 2-hydroxyethyl substituent at the piperazine C2 position. The compound features a piperazine core, which serves as a privileged scaffold in medicinal chemistry, with an ethanol moiety that provides both hydrogen-bonding capacity and a synthetic handle for further derivatization.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B15245541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-2-yl)ethanol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C1CNCCN1)O
InChIInChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3
InChIKeyYVHVHZUKKIGCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperazin-2-yl)ethanol: Chemical Identity and Baseline Characteristics for Research Procurement


1-(Piperazin-2-yl)ethanol (CAS 85817-31-8; molecular formula C6H14N2O; MW 130.19) is a chiral piperazine derivative bearing a 2-hydroxyethyl substituent at the piperazine C2 position . The compound features a piperazine core, which serves as a privileged scaffold in medicinal chemistry, with an ethanol moiety that provides both hydrogen-bonding capacity and a synthetic handle for further derivatization [1]. Its enantiomers, (R)-1-((R)-piperazin-2-yl)ethanol (CAS 1036741-10-2) and (S)-1-((S)-piperazin-2-yl)ethanol (CAS 660862-46-4 and 660862-47-5), are available as hydrochloride salts with distinct stereochemical and biological profiles . The compound exhibits complete water miscibility and a predicted pKa of approximately 15.11 for the alcohol proton, with the piperazine secondary amines exhibiting basic pKa values consistent with related piperazine derivatives .

Why 1-(Piperazin-2-yl)ethanol Cannot Be Substituted with Generic 2-Piperazineethanol Analogs


The substitution pattern on the piperazine ring critically determines both receptor binding affinity and synthetic utility. 1-(Piperazin-2-yl)ethanol, with its hydroxyl group directly attached to the piperazine C2 carbon, presents a distinct pharmacophore geometry compared to the more common 1-(2-hydroxyethyl)piperazine (HEP, CAS 103-76-4), which bears the hydroxyethyl group on a piperazine nitrogen [1]. This positional isomerism translates into divergent sigma receptor binding profiles: ethanol derivatives with the hydroxyl group on the C2 carbon (as in 1-(piperazin-2-yl)ethanol) exhibit increased selectivity for the σ1 receptor over the σ2 subtype, whereas N-substituted analogs display different selectivity ratios [2]. Furthermore, the C2-hydroxyethyl substituent provides a unique synthetic handle for further transformations that N-substituted analogs cannot replicate without additional protection-deprotection steps [3]. These differences make simple in-class substitution pharmacologically and synthetically invalid.

Quantitative Differentiation Evidence for 1-(Piperazin-2-yl)ethanol in Sigma Receptor Pharmacology


σ1 Receptor Binding Affinity: Hydroxyethyl-Substituted Piperazines vs. Unsubstituted Piperazine Core

The hydroxyethyl-substituted piperazine derivative (S)-2-[4-(cyclohexylmethyl)-1-(naphthalen-2-ylmethyl)piperazin-2-yl]ethanol (compound 7c), which incorporates the 1-(piperazin-2-yl)ethanol core structure, exhibits nanomolar affinity for human σ1 receptors (Ki = 6.8 nM) [1]. In contrast, the unsubstituted piperazine core alone shows negligible σ1 binding (Ki > 10,000 nM) under identical assay conditions [1]. This >1,470-fold improvement in binding affinity demonstrates that the 2-hydroxyethyl substituent is essential for σ1 receptor engagement.

Sigma-1 receptor Radioligand binding Structure-activity relationship

σ1 vs. σ2 Receptor Selectivity: C2-Hydroxyethyl Piperazines vs. Methanol and Propanol Homologs

In a systematic homologous series study, piperazine-2-ethanol derivatives (bearing a two-carbon hydroxyethyl chain at the C2 position) demonstrated comparable σ1 affinity to methanol homologs but exhibited significantly improved selectivity over the σ2 receptor subtype [1]. The corresponding propanol derivatives (three-carbon chain) showed considerably reduced potency for σ1 [1]. This chain-length-dependent selectivity profile establishes the ethanol homolog as the optimal scaffold for σ1-selective ligand development.

Sigma receptor selectivity Homologous series Structure-selectivity relationship

Antiproliferative Activity: σ1-Selective Hydroxyethyl Piperazine vs. Non-Selective Controls

The σ1-selective ligand (S)-2-[4-(cyclohexylmethyl)-1-(naphthalen-2-ylmethyl)piperazin-2-yl]ethanol (compound 7c) inhibited the growth of three human tumor cell lines with IC50 values in the low micromolar range [1]. In the RPMI-8226 multiple myeloma cell line, the growth inhibition was mechanistically linked to apoptosis induction, as confirmed by annexin V/propidium iodide staining [1]. Non-selective piperazine derivatives lacking the optimized hydroxyethyl substitution pattern showed IC50 values >100 μM or no detectable antiproliferative activity in parallel assays [1].

Cancer cell proliferation Sigma-1 receptor Apoptosis induction

Synthetic Accessibility: C2-Hydroxyethyl Piperazine Building Block vs. Alternative Chiral Pool Routes

A chiral pool synthesis starting from (2S,3R)-threonine enables the preparation of enantiomerically pure 1-(piperazin-2-yl)ethan-1-ol derivatives with various N4 substituents [1]. The key step involves LiAlH4 reduction of bicyclic piperazinediones, which simultaneously establishes the 1-benzyl protective group and liberates the 1-hydroxyethyl side chain for further transformations [1]. Alternative synthetic routes, including Ugi reaction approaches and hydroxyalkylation of lithiated N-nitrosopiperazines, have been described but offer limited stereochemical control or require harsh conditions [2].

Chiral pool synthesis Enantiomeric purity Scalable methodology

Dopamine D3 Receptor Selectivity: trans-(R,R)-Piperazine-Ethanol Configuration vs. Alternative Stereoisomers

The trans-(R,R) configuration of piperazine-ethanol hybrids enables optimal spatial orientation for high-affinity binding to dopamine D3 receptors, with reported 30-fold higher selectivity for D3 over D2 receptors in Parkinson's disease models [1]. Alternative stereoisomers (cis configurations or single enantiomers) exhibit reduced D3/D2 selectivity, underscoring the critical role of stereochemistry in this pharmacophore [2].

Dopamine D3 receptor Stereoselective binding Parkinson's disease

Optimal Research and Industrial Application Scenarios for 1-(Piperazin-2-yl)ethanol and Its Derivatives


σ1 Receptor-Targeted Anticancer Drug Discovery

The 1-(piperazin-2-yl)ethanol scaffold enables the development of σ1-selective ligands with low micromolar antiproliferative activity against human tumor cell lines, including RPMI-8226 multiple myeloma cells [1]. The demonstrated apoptosis induction mechanism and correlation between σ1 binding affinity and growth inhibition make this building block particularly valuable for oncology programs targeting σ1 receptor-mediated pathways [1]. Researchers should prioritize procurement of enantiomerically pure (S)-configured intermediates for optimal σ1 engagement.

Stereochemically Controlled Synthesis of CNS-Active Piperazine Derivatives

The chiral pool synthesis from (2S,3R)-threonine provides reliable access to enantiomerically pure 1-(piperazin-2-yl)ethanol derivatives [2]. This methodology is particularly suited for structure-activity relationship (SAR) campaigns in CNS drug discovery, where stereochemistry dictates receptor binding profiles for σ1, dopamine D3, and other therapeutically relevant targets [1][3]. The liberated 1-hydroxyethyl side chain serves as a versatile handle for subsequent functionalization without requiring additional protection-deprotection steps [2].

Dopamine D3-Selective Ligand Development for Parkinson's Disease

The trans-(R,R) stereoisomer of piperazine-ethanol derivatives exhibits 30-fold selectivity for dopamine D3 over D2 receptors, making it an optimal starting point for developing antiparkinsonian agents with reduced D2-mediated side effects [3]. Procurement of the specific (R,R)-enantiomer is essential, as alternative stereoisomers show reduced D3/D2 selectivity and are therefore unsuitable for this therapeutic application [3].

σ1/σ2 Selectivity Profiling in Pharmacological Tool Compound Development

The ethanol homolog in the methanol-ethanol-propanol series of piperazine-2-alkanols provides the optimal balance of σ1 affinity and σ2 selectivity [4]. This profile makes 1-(piperazin-2-yl)ethanol derivatives ideal for developing σ1-selective pharmacological tool compounds, enabling researchers to dissect σ1-mediated signaling from σ2-mediated effects in cellular and in vivo models [4]. Methanol homologs lack sufficient σ2 selectivity, while propanol homologs exhibit reduced σ1 potency [4].

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